2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

Description

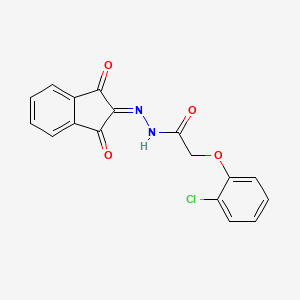

The compound 2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a hydrazide derivative featuring a 2-chlorophenoxy group and a 1,3-dioxo-indenylidene moiety. Its structure combines aromatic, heterocyclic, and hydrazide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c18-12-7-3-4-8-13(12)24-9-14(21)19-20-15-16(22)10-5-1-2-6-11(10)17(15)23/h1-8H,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRJLBFQRAIYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=CC=CC=C3Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazone compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a chlorophenoxy group and a dioxo-indene moiety, which are significant for its biological interactions.

Antimicrobial Properties

Hydrazone derivatives have shown considerable antimicrobial activity . For instance:

- Study Findings : A study indicated that similar hydrazone compounds exhibited potent antimicrobial properties against various bacterial strains (Kumar et al., 2009). The presence of the hydrazone linkage enhances the interaction with microbial targets.

Anticancer Activity

Research has demonstrated that hydrazone derivatives can also exhibit anticancer properties :

- Case Study : In vitro studies on related compounds revealed significant cytotoxic effects against cancer cell lines (Kamal et al., 2007). The mechanism is often attributed to the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Some hydrazone compounds have been reported to possess anti-inflammatory properties :

- Research Evidence : A study highlighted the role of hydrazones in reducing inflammation markers in animal models (Masunari & Tavares, 2007). This suggests potential therapeutic applications in inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activities of hydrazone derivatives similar to this compound:

| Activity | Study Reference | Effectiveness |

|---|---|---|

| Antimicrobial | Kumar et al. (2009) | Effective against multiple strains |

| Anticancer | Kamal et al. (2007) | Induces apoptosis in cancer cells |

| Anti-inflammatory | Masunari & Tavares (2007) | Reduces inflammation markers |

The biological activity of this compound is likely influenced by its ability to form hydrogen bonds and interact with various biological macromolecules. The acetohydrazide group in particular may facilitate binding to target proteins or nucleic acids, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations:

Synthesis: The target compound’s synthesis likely follows established hydrazide condensation protocols, as seen in and , where ultrasonic irradiation or reflux in methanol with catalytic acid (e.g., HCl) yields analogous products in 74–79% yields .

Structural Features: The 2-chlorophenoxy group distinguishes the target compound from analogs with methylphenoxy (e.g., ) or thienopyrimidine moieties (e.g., ).

Spectral Data :

- NH protons in hydrazides typically appear at δ ~12.6 ppm (1H NMR), while carbonyl carbons resonate at δ ~160–170 ppm (13C NMR) .

- IR spectra consistently show C=O stretches at ~1670–1730 cm⁻¹ and NH stretches at ~3186–3336 cm⁻¹ .

Molecular and Computational Properties

Table 2: Computational and Physicochemical Properties

* Estimated based on structural similarity to .

Key Observations:

- Lipophilicity (XLogP3): The target compound’s predicted XLogP3 (~3.5) suggests moderate lipophilicity, comparable to thienopyrimidine analogs (2.8) but lower than chlorophenyl-indolylidene derivatives (4.2–4.5) .

- Hydrogen Bonding: All compounds have 2–3 hydrogen bond donors, favoring interactions with biological targets (e.g., enzymes, DNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.